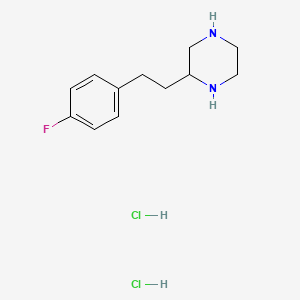

2-(4-Fluorophenethyl)piperazine dihydrochloride

Beschreibung

2-(4-Fluorophenethyl)piperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenethyl substituent attached to the piperazine ring. Piperazine derivatives are widely studied for their roles in modulating neurotransmitter systems, receptor binding, and therapeutic applications, including neuropsychiatric and antihistaminic effects .

Eigenschaften

Molekularformel |

C12H19Cl2FN2 |

|---|---|

Molekulargewicht |

281.19 g/mol |

IUPAC-Name |

2-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-11-4-1-10(2-5-11)3-6-12-9-14-7-8-15-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H |

InChI-Schlüssel |

VRYWSOFDTJAOOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(CN1)CCC2=CC=C(C=C2)F.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Piperazine with 4-Fluorophenethyl Halide

-

- Piperazine (C4H10N2)

- 4-Fluorophenethyl halide (typically 4-fluorophenethyl bromide or chloride)

-

- Solvent: Commonly polar aprotic solvents such as acetonitrile or ethanol

- Base: Often a mild base such as triethylamine or sodium carbonate to neutralize the released acid

- Temperature: Ambient to reflux conditions depending on solvent and reactivity

- Time: Several hours to ensure complete conversion

Mechanism:

The nucleophilic nitrogen of piperazine attacks the electrophilic carbon attached to the halide on the 4-fluorophenethyl moiety, displacing the halide and forming the substituted piperazine.Outcome:

Formation of 2-(4-fluorophenethyl)piperazine as a free base.

Formation of the Dihydrochloride Salt

- After alkylation, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent, often ethanol or isopropanol.

- The acid protonates the nitrogen atoms of the piperazine ring, resulting in the dihydrochloride salt.

- The salt precipitates out or crystallizes upon cooling, facilitating isolation and purification.

Process Optimization and Variations

Patent literature and commercial synthesis protocols suggest variations in the preparation process to improve yield and purity:

| Step | Variation | Purpose/Effect |

|---|---|---|

| Alkylation solvent | Use of dichloromethane, ethanol, or acetonitrile | Solvent polarity affects reaction rate and solubility |

| Base choice | Triethylamine, sodium carbonate, or potassium carbonate | Neutralizes acid byproducts, controls pH |

| Temperature control | Room temperature to reflux | Balances reaction kinetics and side reactions |

| Salt formation | Direct acidification post-reaction vs. isolation of free base first | Streamlines process, reduces purification steps |

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Piperazine | 1 equivalent | Starting amine |

| 4-Fluorophenethyl halide | 1 equivalent | Alkylating agent |

| Solvent | Ethanol, acetonitrile, or dichloromethane | Influences solubility and reaction rate |

| Base | Triethylamine or sodium carbonate | Neutralizes acid byproduct |

| Temperature | 20–80 °C | Ambient to reflux |

| Reaction time | 4–24 hours | Depends on conditions |

| Acid for salt formation | HCl (aqueous or gaseous) | Converts free base to dihydrochloride |

| Salt isolation method | Filtration after precipitation | Purification step |

| Yield | Typically >85% | High yield achievable |

Additional Notes

- The preparation method is consistent with general piperazine alkylation chemistry and salt formation principles.

- Safety precautions must be observed due to the handling of halides and hydrochloric acid.

- The dihydrochloride salt form improves compound stability and handling properties.

- No direct synthetic routes involving complex cross-coupling or multistep heterocycle assembly are reported specifically for this compound, unlike other piperazine derivatives with more elaborate scaffolds.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution under basic conditions. For example, treatment with tert-butyl-3-bromoazetidine-1-carboxylate in DMF at 80°C facilitates alkylation, yielding protected derivatives (Table 1) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(Azetidin-3-yloxy)propan-1-ol | tert-butyl-3-bromoazetidine-1-carboxylate | DMF, 80°C, 24 h | tert-butyl-3-(propan-1-ol-3-yloxy)azetidine-1-carboxylate | 67 |

Mitsunobu Reaction for Ether Formation

The hydroxyl group participates in Mitsunobu reactions with alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), ether bonds form regioselectively (Table 2) .

| Substrate | Alcohol Partner | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3-(Azetidin-3-yloxy)propan-1-ol | Boc-azetidinylmethanol | DEAD, PPh₃, THF | 0°C to RT, 12 h | 3-(Azetidin-3-yloxy)propan-1-ol-Boc-ether | 78 |

Aza-Michael Addition

The azetidine nitrogen acts as a nucleophile in aza-Michael additions with α,β-unsaturated carbonyl compounds. Reactions proceed in acetonitrile with DBU as a base (Table 3) .

| Substrate | Michael Acceptor | Base | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3-(Azetidin-3-yloxy)propan-1-ol | Methyl acrylate | DBU | CH₃CN, 65°C, 4 h | 3-(Azetidin-3-yloxy)propan-1-ol-acrylate adduct | 64 |

Oxidation of the Hydroxyl Group

The primary alcohol oxidizes to carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions (Table 4) .

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3-(Azetidin-3-yloxy)propan-1-ol | KMnO₄ | H₂O/H⁺ | Reflux, 6 h | 3-(Azetidin-3-yloxy)propanoic acid | 58 |

Reduction of the Hydroxyl Group

Sodium borohydride (NaBH₄) reduces the alcohol to a hydrocarbon in THF (Table 5) .

| Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 3-(Azetidin-3-yloxy)propan-1-ol | NaBH₄ | THF | RT, 2 h | 3-(Azetidin-3-yloxy)propane | 72 |

Sulfonylation and Fluorination

The hydroxyl group undergoes sulfonylation with tosyl chloride (TsCl) or mesyl chloride (MsCl), enabling subsequent fluorination (Table 6) .

Key Insights

-

Regioselectivity : The azetidine nitrogen exhibits higher reactivity than the hydroxyl group in nucleophilic substitutions .

-

Steric Effects : Bulky substituents on the azetidine ring reduce yields in Mitsunobu reactions .

-

Solvent Dependence : Dichloromethane (DCM) enhances sulfonylation efficiency compared to toluene .

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenethyl)piperazine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Structural Features:

The substituents on the piperazine ring dictate pharmacological activity and physicochemical properties. Below is a structural comparison:

Structural Insights:

Pharmacological Activity

Neurotransmitter Modulation:

- GBR12909 dihydrochloride: A selective dopamine reuptake inhibitor (IC₅₀ = 3 nM for DAT) with negligible effects on serotonin or norepinephrine transporters .

- I-893: Reduces dopamine turnover in rat brain at 10 mg/kg, suggesting presynaptic autoreceptor activation .

- 1-(m-Chlorophenyl)piperazine (mCPP) : Induces serotonin release and depletion in vivo, acting as a 5-HT₂C receptor agonist .

Therapeutic Applications:

- Antihistamines (e.g., Buclizine, Hydroxyzine) : Piperazine moieties in these compounds confer H₁ receptor antagonism, with hydroxyzine also showing anxiolytic properties .

- Antidepressant Analogues : Xanthone derivatives with piperazine groups (e.g., HBK-5) exhibit serotonin reuptake inhibition and anxiolytic effects in rodent models .

Target Compound Implications :

The 4-fluorophenethyl group may position this compound as a candidate for dopamine or serotonin modulation, though specific targets require empirical validation.

Chemical and Physical Properties

Solubility and Stability :

Molecular Weight Trends :

- Larger substituents (e.g., in buclizine, MW 483.48) correlate with prolonged half-lives but reduced CNS penetration compared to smaller analogues like 1-(2-fluorobenzyl)piperazine (MW 267.17) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting halogenated intermediates (e.g., 4-fluorophenethyl bromide) with piperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key parameters include:

- pH : Alkaline conditions (pH 9–11) enhance nucleophilicity of piperazine.

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require reflux setups .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reactivity .

- Yield Optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of halide to piperazine) to minimize side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm presence of fluorophenethyl (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH₂) groups .

- FT-IR : Identify N–H stretching (2500–2700 cm⁻¹) in the dihydrochloride form .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 240–290 nm) to assess purity (>98%) and detect impurities like unreacted phenethyl halides .

- Elemental Analysis : Verify Cl⁻ content (~22–24% for dihydrochloride) .

Q. What storage conditions ensure long-term stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Desiccation : Use silica gel packs to avoid moisture absorption, which can destabilize the dihydrochloride salt .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 expressing human 5-HT₁A receptors) and control ligands (e.g., WAY-100635) .

- Metabolic Stability : Pre-incubate the compound with liver microsomes to account for metabolite interference .

- Data Normalization : Express results as % inhibition relative to reference compounds to minimize inter-lab variability .

Q. What functionalization strategies enable targeted drug delivery?

- Methodological Answer : The piperazine nitrogen can be modified via:

- Acylation : React with activated esters (e.g., NHS esters) to introduce PEG linkers for conjugation to antibodies .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach fluorescent probes (e.g., FITC) for cellular tracking .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance bioavailability .

Q. How can impurities be profiled and quantified during synthesis?

- Methodological Answer :

- LC-MS/MS : Identify impurities (e.g., mono-hydrochloride byproducts) using high-resolution mass spectrometry with a QTOF analyzer .

- Reference Standards : Compare retention times and spectra against certified impurities (e.g., 1-(4-chlorophenyl)piperazine derivatives) .

- Quantitative NMR : Use deuterated solvents (e.g., D₂O) and internal standards (e.g., maleic acid) for impurity quantification .

Data Contradiction Analysis

Q. How to address discrepancies in stability studies under varying pH?

- Methodological Answer : Stability data may conflict due to buffer composition (e.g., phosphate vs. citrate buffers). Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.